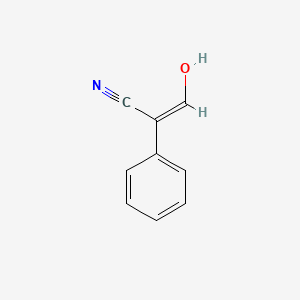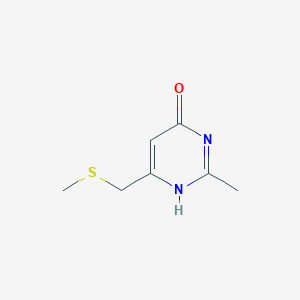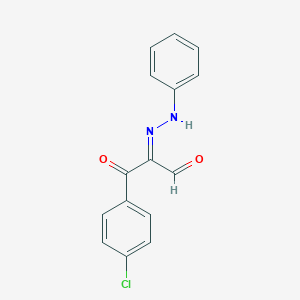![molecular formula C16H12Cl2N2O2 B7786653 (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal](/img/structure/B7786653.png)
(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal is a chemical compound characterized by its unique structure, which includes a hydrazinylidene group and dichlorophenyl and methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal typically involves the reaction of 3,5-dichlorophenylhydrazine with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal: shares similarities with other hydrazinylidene derivatives and compounds containing dichlorophenyl and methylphenyl groups.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers.
Propiedades
IUPAC Name |
(2E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-(4-methylphenyl)-3-oxopropanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-10-2-4-11(5-3-10)16(22)15(9-21)20-19-14-7-12(17)6-13(18)8-14/h2-9,19H,1H3/b20-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWVVRPEALJMX-HMMYKYKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4Z)-4-[(4-cyanoanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B7786597.png)
![(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786606.png)
![1-[(2,6-dichlorophenyl)methoxy]-3-[(methoxyamino)methylidene]urea](/img/structure/B7786629.png)
![2-[3-(Trifluoromethyl)phenoxy]ethanaminium chloride](/img/structure/B7786637.png)

![(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal](/img/structure/B7786640.png)
![(2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B7786641.png)
![(2E)-2-[(3,5-dimethylphenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B7786647.png)
![(2E)-3-(furan-2-yl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786648.png)
![(2Z)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786662.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7786673.png)
![ethyl N-[(2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786681.png)
